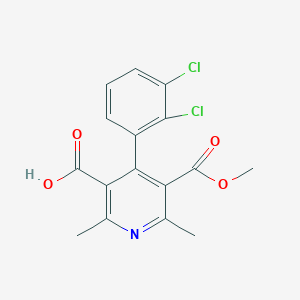

苯达莫司汀相关杂质 4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antitumor Agent

“Bendamustine Hydrochloride” is an alkylating antitumor agent with good efficacy in the treatment of chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin’s lymphoma (B-NHL) . The impurities in Bendamustine, including “Bendamustine Related Impurity 4”, can affect the efficacy of the drug, and hence, their study is crucial .

Drug Quality Control

Impurities present in drugs are critical to the quality and safety of pharmaceutical products . “Bendamustine Related Impurity 4” can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Bendamustine .

Drug Stability Testing

Impurities and degradation products could arise from the manufacturing process and the stressed storage conditions . “Bendamustine Related Impurity 4” can be used in stress testing of pharmaceutical products, including thermal stressed testing, humidity stressed testing, and photostability testing .

Drug Efficacy Testing

“Bendamustine Hydrochloride” shows a good efficacy in the treatment of various tumoral diseases . The presence of “Bendamustine Related Impurity 4” can affect the efficacy of the drug, and hence, its study is important .

Drug Safety Testing

Impurities in drugs should be identified and characterized to ensure the safety of pharmaceutical products . “Bendamustine Related Impurity 4” can be used in the safety testing of Bendamustine .

Drug Manufacturing Process

The manufacturing process of Bendamustine can lead to the formation of impurities, including "Bendamustine Related Impurity 4" . Studying these impurities can help in optimizing the manufacturing process .

作用机制

Target of Action

Bendamustine, the parent compound of Bendamustine Related Impurity 4, primarily targets DNA within cells . It forms electrophilic alkyl groups that covalently bond to other molecules .

Mode of Action

As an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, affecting both active and quiescent cells

Biochemical Pathways

Bendamustine’s action leads to widespread DNA damage, preventing timely DNA repair . This culminates in the inhibition of mitotic checkpoints

Pharmacokinetics

Bendamustine concentrations peak at the end of intravenous infusion, with subsequent elimination being triphasic . The intermediate half-life is approximately 40 minutes . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity

Result of Action

The result of Bendamustine’s action is cell death due to the intra- and inter-strand crosslinks between DNA bases

Action Environment

The action, efficacy, and stability of Bendamustine and its related impurities can be influenced by various environmental factors. These factors can include storage conditions, exposure to light, and temperature . .

This compound could be used for analytical method development, method validation, quality control application for Abbreviated New Drug Application (ANDA), or during commercial production of Bendamustine .

属性

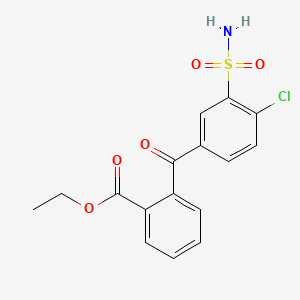

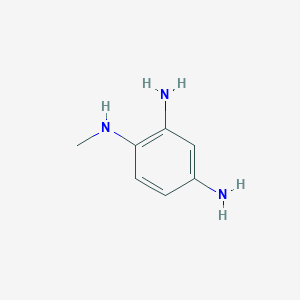

IUPAC Name |

1-N-methylbenzene-1,2,4-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILHLCVBOALKHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。